Benzyl (oxiran-2-ylmethyl)carbamate

Description

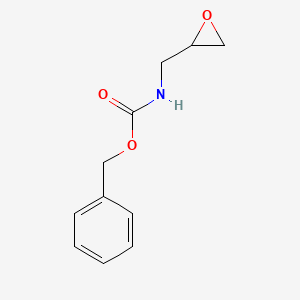

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(oxiran-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRMSRFJLDEBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131118-90-6 | |

| Record name | benzyl N-[(oxiran-2-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformation Mechanisms of Benzyl Oxiran 2 Ylmethyl Carbamate

Oxirane Ring-Opening Reactions: Regioselectivity and Stereoselectivity

The opening of the epoxide ring in Benzyl (B1604629) (oxiran-2-ylmethyl)carbamate can proceed through different mechanisms, leading to products with distinct regiochemistry and stereochemistry. The outcome of these reactions is highly dependent on the reaction conditions, such as the acidity or basicity of the medium, and the nature of the nucleophile. researchgate.netbohrium.comuniversiteitleiden.nl

Nucleophilic Attack and Subsequent Rearrangements

Nucleophilic ring-opening is a fundamental transformation of epoxides. rsc.org The site of nucleophilic attack on the unsymmetrical oxirane ring of Benzyl (oxiran-2-ylmethyl)carbamate determines the resulting regioisomer.

The reaction of epoxides with amines, known as aminolysis, is a key method for the synthesis of β-amino alcohols. scielo.org.mxresearchgate.net In the case of this compound, aminolysis with primary amines or benzylamine (B48309) can lead to two possible regioisomers. The reaction is often carried out under various conditions, including solvent-free environments or in the presence of catalysts to enhance reactivity and selectivity. scielo.org.mx For instance, the use of silica-bonded S-sulfonic acid as a catalyst has been shown to be effective in promoting the ring-opening of epoxides with amines at room temperature under solvent-free conditions. scielo.org.mx

The general reaction of this compound with a primary amine (R-NH₂) can be represented as follows, yielding a mixture of two regioisomeric amino alcohols:

Table 1: Examples of Aminolysis Reactions with this compound

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Aniline (B41778) | 1-(benzylamino)-3-(phenylamino)propan-2-ol and 2-(benzylamino)-3-(phenylamino)propan-1-ol | Silica-bonded S-sulfonic acid, room temperature, solvent-free | scielo.org.mx |

| Benzylamine | 1,3-bis(benzylamino)propan-2-ol | Not specified in provided abstracts | N/A |

Besides amines, other nucleophiles such as oxygen-containing nucleophiles (O-nucleophiles) and carbon-based nucleophiles (C-nucleophiles) can also open the epoxide ring of this compound. The regioselectivity of these reactions is also influenced by steric and electronic factors. arkat-usa.org For example, the ring-opening of related 3-substituted cyclopentane (B165970) oxiranes with O- and C-nucleophiles has been studied, demonstrating that the nature of the substituent at the C3 position can direct the nucleophilic attack to either carbon of the oxirane ring. arkat-usa.org

The regioselectivity of epoxide ring-opening reactions with amines is often generalized by the Krasuskii rule, which states that in non-catalyzed reactions, the amine attacks the less substituted carbon atom of the oxirane ring. However, deviations from this rule can occur, particularly in the presence of catalysts or when electronic effects dominate. scielo.org.mx For instance, in the reaction of styrene (B11656) oxide with aniline catalyzed by silica-bonded S-sulfonic acid, the attack occurs at the benzylic carbon, which is the more substituted position, indicating a deviation from the typical steric control. scielo.org.mx This is attributed to electronic effects where the catalyst facilitates the formation of a more stable carbocation-like transition state at the benzylic position. nih.gov

In the case of this compound, the presence of the benzyloxycarbonyl protecting group and the methylene (B1212753) spacer can influence the electronic environment of the oxirane ring, potentially leading to varied regiochemical outcomes depending on the reaction conditions.

When the ring-opening reaction creates a new stereocenter, the diastereoselectivity of the process becomes important. The stereochemical outcome is often dependent on the mechanism of the ring-opening. A typical SN2 mechanism results in an inversion of configuration at the carbon atom being attacked. capes.gov.br The diastereoselectivity can be influenced by the protecting group on the nitrogen atom. mdpi.com For instance, studies on similar systems have shown that the nature of the nitrogen protecting group can significantly affect the diastereoselectivity of epoxidation and subsequent ring-opening reactions. mdpi.com

Catalytic Approaches to Oxirane Ring Opening

To improve the efficiency, regioselectivity, and stereoselectivity of oxirane ring-opening reactions, various catalytic systems have been developed. These include both Lewis acid and Brønsted acid catalysts. scielo.org.mx Catalysts can activate the epoxide ring towards nucleophilic attack and can also control the regiochemical and stereochemical outcome of the reaction. rsc.org For example, organotin phosphate (B84403) condensates have been used as catalysts for the regio- and stereospecific ring-opening of chiral oxiranes with alcohols, leading to complete inversion of configuration. capes.gov.br Similarly, cationic aluminum salen catalysts have been shown to control the regioselectivity of nucleophilic ring-opening of unsymmetrical trans-epoxides with nitrogen nucleophiles. rsc.org The use of water as a solvent in the presence of a catalyst like scandium tris(dodecyl sulfate) and a chiral bipyridine ligand has also been demonstrated for the asymmetric ring-opening of meso-epoxides with aromatic amines. organic-chemistry.org

Lewis Acid Catalysis (e.g., Lithium Bromide, Magnesium Bromide)

Lewis acids are effective catalysts for the ring-opening of epoxides. By coordinating to the epoxide oxygen, they polarize the carbon-oxygen bonds, thereby facilitating nucleophilic attack. In the context of this compound, Lewis acids can promote intramolecular cyclization by activating the epoxide towards the internal carbamate (B1207046) nucleophile.

For instance, the use of lithium bromide has been reported to catalyze the reaction of N-aryl carbamates with glycidyl (B131873) butyrate, a process analogous to the intramolecular cyclization of this compound. While this is an intermolecular example, the principle of Lewis acid activation of the epoxide remains the same. The lithium ion coordinates to the epoxide oxygen, enhancing its electrophilicity and enabling the carbamate nitrogen to act as an effective nucleophile for ring closure.

Similarly, magnesium bromide can be employed to facilitate such transformations. These Lewis acids are particularly useful due to their relatively mild nature, which can often prevent undesired side reactions. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the epoxide opening, although in the case of the terminal epoxide in this compound, attack at the less substituted carbon is generally favored.

Organocatalytic Activation and Its Mechanistic Basis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it can be applied to the activation of epoxides. Chiral organocatalysts, such as thioureas and their derivatives, can activate epoxides through hydrogen bonding interactions. nih.gov In the case of this compound, a bifunctional organocatalyst could simultaneously activate the epoxide ring and deprotonate the carbamate nitrogen, bringing the reactive partners into close proximity and facilitating the intramolecular cyclization.

The mechanism of organocatalytic activation often involves a dual activation mode. For example, a thiourea-based catalyst can form hydrogen bonds with the epoxide oxygen, increasing the electrophilicity of the epoxide carbons. nih.gov At the same time, a basic moiety on the catalyst can interact with the N-H proton of the carbamate, increasing its nucleophilicity. This concerted activation lowers the energy barrier for the intramolecular ring-opening reaction. This approach has been successfully applied in the intramolecular cyclization of glycidyl carbamates to synthesize 4-hydroxymethyl 2-oxazolidinones, where a bicyclic guanidine (B92328) catalyst was found to be highly effective. mdpi.com

Transition Metal Catalysis (e.g., Titanocene(III) Chloride)

Transition metal complexes offer a distinct mechanism for epoxide activation, often involving radical intermediates. Titanocene(III) chloride (Cp₂TiCl), a single-electron transfer (SET) reagent, is known to react with epoxides to generate carbon-centered radicals. nih.gov This process involves the transfer of an electron from the low-valent titanium species to the epoxide, leading to the homolytic cleavage of a C-O bond.

In the context of this compound, treatment with a catalytic amount of titanocene(III) chloride would generate a β-titanoxy radical. This radical intermediate can then undergo intramolecular cyclization, with the regioselectivity being influenced by the stability of the resulting radical and the geometry of the transition state. This method provides an alternative to the more common ionic pathways and can lead to different stereochemical outcomes. The use of titanocene-based catalysts has been extensively reviewed and applied in the synthesis of complex natural products starting from epoxy-containing precursors. researchgate.netrsc.org

Intramolecular Cyclization Pathways Initiated by Ring Opening

Once the epoxide ring of this compound is activated, the pendant carbamate can act as an intramolecular nucleophile, leading to the formation of various nitrogen-containing heterocycles. The size of the resulting ring is determined by the site of the nucleophilic attack on the three-membered epoxide.

Formation of Four-Membered Nitrogen Heterocycles (Azetidines)

The formation of an azetidine (B1206935) ring from this compound would involve an intramolecular 4-exo-tet cyclization. This requires the carbamate nitrogen to attack the C2 carbon of the oxirane ring. While this pathway is electronically less favored than the 5-exo-tet cyclization, it can be promoted under specific catalytic conditions. The synthesis of azetidines through the intramolecular aminolysis of 3,4-epoxy amines has been demonstrated using Lewis acid catalysis, suggesting that a similar transformation could be envisioned for this compound.

Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Oxazolidinones, Indolines)

The formation of five-membered rings is a common and often favored cyclization pathway for this compound.

Oxazolidinones: The intramolecular cyclization of this compound via a 5-exo-tet pathway leads to the formation of a 5-(hydroxymethyl)oxazolidin-2-one (B1589877) derivative. This reaction involves the attack of the carbamate nitrogen onto the C3 carbon of the epoxide. This transformation is well-documented for related N-aryl carbamates and is a key step in the synthesis of several biologically active compounds, including the antibiotic linezolid. mdpi.com The reaction can be catalyzed by bases or Lewis acids. researchgate.netnih.gov

Indolines: While the direct synthesis of indolines from this compound itself is not extensively reported, analogous intramolecular cyclizations of N-aryl substituted epoxides can lead to indoline (B122111) derivatives. For such a reaction to occur with a substrate like this compound, the benzyl group would need to be appropriately substituted with an aromatic ring that can undergo intramolecular electrophilic attack following epoxide opening. More direct analogies involve the cyclization of N-aryl epoxyamines.

Construction of Fused Polycyclic Nitrogen Heterocycles (e.g., Diazepinones)

Reactivity and Modifications of the Carbamate Moiety

The carbamate group in this compound offers a range of possibilities for chemical modification, including transformations of the linkage itself, selective removal of the protective benzyl group, and functionalization at the nitrogen atom.

Chemical Transformations of the Carbamate Linkage

The carbamate linkage, while generally stable, can undergo several chemical transformations. These reactions often involve nucleophilic attack at the carbonyl carbon or cleavage of the C-O or N-C bonds.

Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield benzyl alcohol, aminomethyloxirane (glycidylamine), and carbon dioxide. The stability of carbamates is significantly greater than that of the corresponding esters, requiring more forcing conditions for hydrolysis. nih.govacs.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of ureas, displacing the benzyloxy group. This transformation is typically carried out at elevated temperatures.

Reduction: The carbamate functionality is generally resistant to reduction by common hydride reagents such as sodium borohydride. However, stronger reducing agents like lithium aluminum hydride can reduce the carbamate to a methylamine (B109427) derivative, although this is often a non-selective process that can also affect the epoxide ring. The reduction of nitrobenzyl carbamates has been studied as a trigger for bioreductive prodrugs, where reduction of the nitro group initiates fragmentation of the carbamate. researchgate.net

Intramolecular Cyclization: A significant transformation for N-glycidyl carbamates is the intramolecular cyclization to form 5-(hydroxymethyl)oxazolidin-2-ones. This reaction can be catalyzed by bases and involves the nucleophilic attack of the carbamate nitrogen onto one of the epoxide carbons. nih.govarkat-usa.orgmdpi.com This process is a key step in the synthesis of various biologically active oxazolidinone compounds. nih.govorganic-chemistry.org

| Transformation | Reagents/Conditions | Product(s) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Benzyl alcohol, Glycidylamine, CO₂ |

| Aminolysis | RNH₂, heat | N-substituted urea (B33335), Benzyl alcohol |

| Reduction | LiAlH₄ | N-methylglycidylamine |

| Intramolecular Cyclization | Base (e.g., LiOH, Cs₂CO₃) | 5-(hydroxymethyl)-3-benzyloxazolidin-2-one |

Functionalization and Derivatization at the Carbamate Nitrogen

The presence of a secondary amine-like hydrogen on the carbamate nitrogen allows for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The carbamate nitrogen can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) and subsequently alkylated with an electrophile. researchgate.netepa.gov The use of cesium carbonate (Cs₂CO₃) in combination with tetrabutylammonium (B224687) iodide (TBAI) provides a mild and efficient method for the N-alkylation of carbamates. researchgate.netepa.gov This allows for the introduction of a variety of substituents at the nitrogen atom, leading to tertiary carbamates.

N-Acylation: N-acylation of carbamates can be achieved by reaction with acid chlorides or anhydrides under basic conditions. nih.govresearchgate.net Lewis acids such as zinc chloride (ZnCl₂) or heteropolyacids can also catalyze the N-acylation of carbamates with acid anhydrides under solvent-free conditions. semanticscholar.orgsciforum.net This derivatization leads to the formation of N-acylcarbamates, which are valuable intermediates in organic synthesis.

Advanced Mechanistic Investigations

To gain a more profound understanding of the reactivity and transformation mechanisms of this compound, computational chemistry methods are employed. These studies provide insights into the electronic structure, reaction pathways, and transition states that are often difficult to probe experimentally.

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of carbamates. mdpi.com

Electronic Properties: DFT calculations can provide detailed information about the electron distribution within the molecule, including molecular electrostatic potential (MEP) maps. These maps highlight regions of high and low electron density, indicating the most likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen and the epoxide oxygen would be identified as electron-rich regions, while the carbonyl carbon and the epoxide carbons would be electron-deficient.

Reaction Coordinate Analysis and Transition State Elucidation

Understanding the detailed mechanism of a chemical reaction involves identifying the transition state structure and analyzing the reaction coordinate, which represents the lowest energy path from reactants to products.

Epoxide Ring-Opening: The mechanism of epoxide ring-opening is highly dependent on the reaction conditions. Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the reaction has characteristics of both Sₙ1 and Sₙ2 mechanisms. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. Computational studies can model these reaction pathways and calculate the activation energies for each, providing a rationale for the observed regioselectivity.

Intramolecular Cyclization to Oxazolidinones: The base-catalyzed intramolecular cyclization of this compound to the corresponding oxazolidinone is a key transformation. Reaction coordinate analysis can elucidate the step-by-step mechanism. This would involve the deprotonation of the carbamate nitrogen, followed by the nucleophilic attack of the resulting anion on one of the epoxide carbons. The transition state for this ring-closing step can be located and its structure analyzed to understand the geometric and electronic requirements for the reaction to occur. Studies on related systems, such as the decarboxylative cyclization of cyclic carbamates, show the formation of zwitterionic intermediates, which can be investigated computationally. nih.gov The intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates also proceeds through a concerted rearrangement that can be modeled. acs.org

Validation of Stereochemical Rules (e.g., Baldwin's Rules) in Oxirane Cyclizations

The intramolecular cyclization of this compound and related structures provides a clear practical example of the predictive power of stereochemical principles, most notably Baldwin's Rules. wikipedia.orglibretexts.org These rules, first proposed by Sir Jack Baldwin in 1976, outline the relative favorability of ring-closing reactions based on the geometry of the transition state. wikipedia.org The rules classify cyclizations based on three main factors: the size of the ring being formed (e.g., 5- or 6-membered), the relationship of the breaking bond to the new ring (exo or endo), and the hybridization of the electrophilic atom being attacked (tetrahedral-tet, trigonal-trig, or digonal-dig). wikipedia.orgscripps.edu

In the context of this compound, the key transformation is the intramolecular nucleophilic attack of the carbamate nitrogen anion onto one of the electrophilic carbon atoms of the oxirane ring. This process can theoretically lead to two different heterocyclic products, depending on the site of attack.

5-exo-tet Cyclization: Attack at the adjacent oxirane carbon (C2) results in the formation of a five-membered oxazolidinone ring. The bond being broken (the C-O bond of the epoxide) is outside the newly forming ring, classifying this as an "exo" cyclization. Since the attacked carbon is sp³ hybridized, the full designation is "5-exo-tet." According to Baldwin's rules, 5-exo-tet cyclizations are highly favored. libretexts.org

6-endo-tet Cyclization: Attack at the terminal oxirane carbon (C3) would lead to a six-membered ring. In this case, the breaking C-O bond is part of the ring being formed, making it an "endo" cyclization. This pathway is classified as a "6-endo-tet" closure, which is generally disfavored by Baldwin's rules.

The favorability of the 5-exo-tet pathway is due to the optimal geometry for the nucleophilic attack. The trajectory required for the nitrogen nucleophile to attack the sp³ carbon of the oxirane (approaching at an angle of 180° to the breaking C-O bond, in a Walden inversion) is much more achievable for the formation of a five-membered ring than a six-membered one in this specific substrate. wikipedia.org

Quantum chemical investigations on analogous systems confirm these empirical rules, providing a deeper explanation for the observed regioselectivity. nih.gov Computational studies reveal that the transition state leading to the five-membered ring is significantly lower in energy than the transition state for the six-membered ring. This energy difference is attributed to a more favorable alignment of the interacting orbitals and reduced ring strain in the transition state for the 5-exo closure. nih.gov The results from quantum chemical modeling on a similar epoxide cyclization highlight the thermodynamic and kinetic preference for the formation of the smaller ring, which aligns perfectly with the predictions of Baldwin's Rules. nih.gov

| Cyclization Pathway | Baldwin's Classification | Favorability | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Product Type |

| Attack at C2 | 5-exo-tet | Favored libretexts.org | Lower Energy (More Stable TS) nih.gov | 5-Membered Ring (Oxazolidinone) |

| Attack at C3 | 6-endo-tet | Disfavored libretexts.org | Higher Energy (Less Stable TS) nih.gov | 6-Membered Ring |

Table 1: Theoretical validation of Baldwin's Rules in the cyclization of oxirane-containing carbamates, based on computational analysis of analogous systems. libretexts.orgnih.gov

Role of Solvent and Base Effects on Reaction Outcomes

The intramolecular cyclization of this compound to form a substituted oxazolidinone is critically dependent on the reaction conditions, particularly the choice of base and solvent. arkat-usa.orgresearchgate.net These factors govern the efficiency of the reaction, the yield of the product, and can sometimes influence the reaction pathway.

The primary role of the base is to deprotonate the carbamate nitrogen (N-H), generating the corresponding nitrogen anion. This anion is the active nucleophile that subsequently attacks the oxirane ring. The pKa of the carbamate proton is such that a sufficiently strong base is required for efficient deprotonation. The choice of base is crucial; it must be strong enough to generate the nucleophile but should ideally be non-nucleophilic itself to avoid competing reactions with the oxirane. Common bases used for this transformation include alkali metal hydroxides (LiOH), hydrides (NaH), and carbonates (K₂CO₃, Cs₂CO₃). arkat-usa.orgresearchgate.net

The solvent plays a multifaceted role in the reaction. It must solubilize the substrate and the base, but its polarity and coordinating ability can also significantly impact the reaction rate and outcome. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) are frequently employed. arkat-usa.orgmdpi.com These solvents can solvate the metal cation of the base, leading to a more "naked" and therefore more reactive nucleophilic anion. mdpi.com Studies on related carbamate reactions have shown that solvents can have a profound activating or deactivating effect. For instance, in some acid-catalyzed condensations of benzyl carbamate, acetonitrile was found to have a strong activating effect, while dimethyl sulfoxide (B87167) (DMSO) had a deactivating one. mdpi.comnih.gov

The interplay between the base and solvent is evident in optimization studies for the synthesis of N-aryl-oxazolidinones from related carbamates and epoxides. arkat-usa.orgresearchgate.net For example, using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base in THF at room temperature provides a good yield of the cyclized product. researchgate.net Stronger bases like sodium hydride (NaH) in DMF can also be effective, though they may require stricter anhydrous conditions. The combination of cesium carbonate (Cs₂CO₃) and DMF has been shown to be particularly effective, often leading to higher yields, which is attributed to the high solubility of cesium salts and the high reactivity of the "naked" anion in DMF. researchgate.net

| Base | Solvent | Temperature (°C) | Relative Yield | Reference |

| LiOH·H₂O | THF | 25 | Good | researchgate.net |

| NaH | THF | 25 | Moderate | researchgate.net |

| K₂CO₃ | DMF | 25 | Low | researchgate.net |

| Cs₂CO₃ | DMF | 25 | High | researchgate.net |

| LiOH | Various | Room Temp | Effective | arkat-usa.org |

Table 2: Influence of base and solvent on the yield of oxazolidinone formation from the cyclization of N-aryl-carbamates and epichlorohydrin, a reaction analogous to the cyclization of this compound. arkat-usa.orgresearchgate.net

Derivatization, Analogues, and Structural Diversity in Benzyl Oxiran 2 Ylmethyl Carbamate Chemistry

Synthesis of N-Substituted Benzyl (B1604629) (oxiran-2-ylmethyl)carbamate Derivatives

The synthesis of N-substituted derivatives of Benzyl (oxiran-2-ylmethyl)carbamate is a key strategy for introducing structural diversity. The nitrogen atom of the carbamate (B1207046) group can be functionalized through various alkylation and arylation reactions, leading to a broad spectrum of compounds with tailored properties.

N-Alkylation: The introduction of alkyl groups onto the carbamate nitrogen can be achieved through several synthetic methodologies. A common approach involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid unwanted side reactions, such as the opening of the oxirane ring. For instance, the use of a mild base like sodium hydride in an aprotic solvent can facilitate the selective N-alkylation.

Another method for N-alkylation is the Mitsunobu reaction, which allows for the introduction of a wide range of primary and secondary alcohols under mild conditions. This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

N-Arylation: The introduction of aryl groups at the nitrogen position can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the carbamate and aryl halides or triflates. The versatility of this reaction permits the introduction of a wide variety of substituted and unsubstituted aryl groups. nih.gov

Furthermore, N-arylation can sometimes be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if the aryl group is activated with strong electron-withdrawing groups. researchgate.net

A summary of representative N-substituted derivatives is presented in the table below.

| Derivative Name | N-Substituent | CAS Number |

| Benzyl N-benzyl-N-(oxan-2-ylmethyl)carbamate | Benzyl | 137531468-98-7 |

| Benzyl N-(oxiran-2-yl)-N-(2-phenylethyl)carbamate | 2-Phenylethyl | 87688809-64-5 |

This table presents examples of N-substituted derivatives and is not exhaustive.

Exploration of Substituent Effects on Oxirane Reactivity

The reactivity of the oxirane ring in this compound and its derivatives is significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the carbamate nitrogen. These substituents can modulate the electrophilicity of the epoxide carbons and influence the regioselectivity of ring-opening reactions.

Electronic Effects: Electron-withdrawing substituents on the benzyl group can increase the reactivity of the epoxide ring towards nucleophilic attack. nih.govresearchgate.net By pulling electron density away from the oxirane, these substituents enhance the partial positive charge on the epoxide carbons, making them more susceptible to attack by nucleophiles. nih.govresearchgate.net Conversely, electron-donating groups can decrease the reactivity of the epoxide ring by stabilizing the ground state.

The nature of the substituent on the carbamate nitrogen also plays a role. Electron-withdrawing groups on the nitrogen can lead to a more polarized C-O bond in the epoxide, potentially increasing its reactivity.

Steric Effects: The steric hindrance around the epoxide ring can dictate the regioselectivity of nucleophilic attack. researchgate.net In asymmetrically substituted epoxides, nucleophiles will generally attack the less sterically hindered carbon atom. libretexts.org This is a key consideration in the design of synthetic routes utilizing this compound derivatives. For instance, in acid-catalyzed ring-opening reactions, the nucleophile may preferentially attack the more substituted carbon due to the development of a partial positive charge that is stabilized by hyperconjugation. libretexts.org

A study on a series of acceptor-substituted epoxides demonstrated that electron-withdrawing properties of substituents lead to an elongation of the C-C bonds within the epoxide ring. nih.gov

Design and Synthesis of Complex Analogues with Modified Backbones

Beyond simple N-substitution, the structural diversity of this compound can be expanded through the design and synthesis of complex analogues with modified backbones. These modifications can involve altering the linker between the carbamate and the oxirane, or by introducing chirality and other functional groups.

The synthesis of such complex analogues often requires multi-step synthetic sequences. For example, chiral epoxides can be synthesized from renewable resources like levoglucosenone (B1675106) through a chemo-enzymatic pathway. mdpi.com This approach allows for the creation of enantiomerically pure building blocks for more complex structures.

The carbamate group itself can be used to direct reactions, such as in carbamate-directed benzylic lithiation, which can be used for the diastereoselective and enantioselective synthesis of more complex molecules. beilstein-journals.org The condensation of benzyl carbamate with aldehydes like glyoxal (B1671930) can lead to the formation of intricate cyclic structures. nih.gov

Examples of analogues with modified backbones include:

Benzyl N-[2-(2-methylpropyl)oxiran-2-yl]carbamate: This analogue features a substitution on the oxirane ring itself, altering its steric and electronic properties. researchgate.net

Bis(glycidyl carbamate) of piperazine (B1678402): This molecule contains two glycidyl (B131873) carbamate units linked by a piperazine core, creating a bifunctional building block. researchgate.net

| Analogue Name | Modification | CAS Number |

| Benzyl N-[2-(2-methylpropyl)oxiran-2-yl]carbamate | Substitution on the oxirane ring | 22729891-68-4 |

| Benzyl N-(oxiran-2-ylmethoxy)carbamate | Insertion of an oxygen atom in the linker | 22591623-38-9 |

This table showcases examples of analogues with modified backbones.

Structure-Reactivity and Structure-Selectivity Relationships in Derivatization

The derivatization of this compound provides a platform to study structure-reactivity and structure-selectivity relationships. By systematically varying the substituents and backbone, it is possible to establish correlations between molecular structure and chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds can provide insights into these relationships. nih.govresearchgate.netnih.govbiolscigroup.usatlantis-press.com QSAR models often use molecular descriptors to correlate the chemical structure with a specific activity or property. For instance, the electronic properties (e.g., HOMO and LUMO energies), lipophilicity (e.g., ClogP), and steric parameters of the derivatives can be correlated with their reactivity in specific reactions. researchgate.netatlantis-press.com

The regioselectivity of the epoxide ring-opening is a key aspect of its structure-selectivity relationship. As mentioned earlier, the interplay of electronic and steric effects of the substituents governs whether a nucleophile will attack the more or less substituted carbon of the oxirane. researchgate.netlibretexts.orgoregonstate.edu This selectivity is a critical factor in the strategic use of these compounds in synthesis.

Strategic Applications As a Versatile Synthetic Building Block

Key Intermediate in Complex Organic Synthesis

The dual functionality of Benzyl (B1604629) (oxiran-2-ylmethyl)carbamate, where the carbamate (B1207046) serves as a stable protecting group for the amine and the epoxide acts as a potent electrophile, makes it a highly sought-after intermediate. Its utility is particularly evident in synthetic routes that require the sequential or controlled introduction of nitrogen and oxygen functionalities.

The structure of Benzyl (oxiran-2-ylmethyl)carbamate is ideally suited for the modular synthesis of various nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds. The synthetic strategy typically involves the nucleophilic opening of the strained oxirane (epoxide) ring. This reaction is the cornerstone of its application in forming heterocyclic systems.

The epoxide ring can be opened by a wide array of nucleophiles, leading to the formation of a 1,2-amino alcohol derivative after deprotection of the carbamate. The true modularity arises when the nucleophile used for ring-opening contains an additional functional group. This group can then react with the newly revealed amine or hydroxyl group in an intramolecular cyclization step to form the heterocyclic ring. For instance, the ring-opening of vinyl aziridines, which are structurally analogous to epoxides, with various nucleophiles is a well-established method for creating diverse heterocyclic structures. beilstein-journals.org This principle is directly applicable to this compound.

A general scheme for this process is outlined below:

| Step | Description | Reactants | Product Type |

| 1 | Ring-Opening | This compound, Nucleophile (e.g., NaN₃, R-SH, R₂NH) | Ring-opened intermediate |

| 2 | Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Primary amine intermediate |

| 3 | Cyclization | Intramolecular reaction | Substituted N-heterocycle |

This stepwise approach allows for the systematic variation of the nucleophile and any subsequent reactants, enabling the construction of a library of related heterocycles from a single chiral starting material.

Chiral epoxides are fundamental building blocks in the synthesis of many modern pharmaceuticals. The structural core of this compound, specifically the (S)-enantiomer, is a key synthon for the anticoagulant drug Rivaroxaban. While various synthetic routes to Rivaroxaban exist, many rely on a chiral three-carbon building block containing an epoxide or a related functional group to establish the correct stereochemistry in the final molecule. researchgate.net

For example, a common strategy for synthesizing the central (S)-4-(4-aminophenyl)-1,3-oxazolidin-2-one core of Rivaroxaban starts from (S)-epichlorohydrin. google.com This starting material, which shares the same chiral epoxide moiety as (S)-benzyl (oxiran-2-ylmethyl)carbamate, undergoes reaction with an amine and subsequent cyclization to form the crucial oxazolidinone ring. The synthesis demonstrates the importance of the chiral epoxide in constructing the key intermediate for Rivaroxaban. researchgate.netgoogle.com The use of this compound provides a pre-installed, protected nitrogen atom at the correct position, offering an alternative and direct route to such pharmaceutical intermediates.

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.govtargetmol.com This approach uses small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. This compound is an excellent candidate for inclusion in fragment libraries due to several key features:

Low Molecular Weight: It adheres to the "Rule of Three" often used for fragment selection.

Defined 3D Structure: Its chirality and defined structure provide precise spatial positioning of its functional groups. nih.gov

Reactive Handle: The epoxide ring serves as a reactive handle, allowing fragment hits to be elaborated into more potent, drug-like molecules through covalent modification or by linking to other fragments.

The value of FBDD lies in its ability to build highly efficient binding interactions, and fragments like this compound provide a robust starting point for optimization. nih.gov

Contribution to Chiral Synthesis and Stereocenter Introduction

The inherent chirality of this compound makes it a valuable tool for asymmetric synthesis. The epoxide ring contains a stereocenter, and its reactions can be highly stereospecific, allowing for the transfer of this chirality into a new, more complex molecule.

The primary mechanism for this transfer is the SN2 (bimolecular nucleophilic substitution) ring-opening of the epoxide. When a nucleophile attacks one of the electrophilic carbon atoms of the epoxide, it does so from the backside, resulting in an inversion of the stereochemical configuration at that center. This predictable outcome is fundamental to its use in chiral synthesis. By choosing the appropriate enantiomer of this compound (either (R) or (S)), chemists can selectively synthesize the desired enantiomer of the target product. This level of control is critical in pharmaceutical chemistry, where often only one enantiomer of a drug is biologically active. The transformation of N-(1-phenylethyl)aziridine-2-carboxylate esters, which are nitrogen analogs of epoxides, into biologically relevant compounds highlights the power of using such chiral three-membered rings to install specific stereocenters. nih.gov

Enabling New Chemical Methodologies and Synthetic Strategies

The unique bifunctional nature of this compound has enabled the development of novel synthetic methodologies. The presence of both a nucleophilic precursor (the protected amine) and an electrophilic center (the epoxide) in one molecule allows for innovative one-pot or tandem reactions.

Furthermore, the benzyl carbamate group itself is the subject of methods development. For example, new, mild, and efficient methods for transcarbamation have been developed using benzyl carbamates. These methods allow the benzyl carbamate to be converted into other carbamates (e.g., methyl or ethyl carbamates) or even amides under specific conditions, such as using potassium carbonate in various alcohols. researchgate.net This adds another layer of versatility to this compound, as the protecting group can be swapped or converted into another functional group as part of a broader synthetic strategy. Such methodologies expand the toolkit available to synthetic chemists, allowing for more elegant and efficient routes to complex molecules.

Analytical and Spectroscopic Characterization in Research on Benzyl Oxiran 2 Ylmethyl Carbamate

Application of Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Benzyl (B1604629) (oxiran-2-ylmethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each distinct proton group within the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) are observed as a singlet around δ 5.10 ppm. The protons of the oxirane ring and the adjacent methylene group present a more complex system of multiplets between δ 2.60 and 3.40 ppm due to their diastereotopicity and spin-spin coupling. The carbamate (B1207046) N-H proton usually appears as a broad signal. Advanced techniques like COSY (Correlation Spectroscopy) can be used to establish connectivity between coupled protons, for instance, between the CH₂ and CH protons of the glycidyl (B131873) moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom. The carbonyl carbon of the carbamate group is typically found in the downfield region, around δ 156 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 127-136 ppm). The benzylic carbon and the carbons of the glycidyl unit appear in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals of the oxirane ring and the attached methylene group. magritek.com While specific, experimentally verified high-resolution spectra for Benzyl (oxiran-2-ylmethyl)carbamate are not widely published, data can be accurately predicted using computational methods and databases, which show high correlation with experimental values for similar structures. cas.orgd-nb.info

Typical ¹H and ¹³C NMR Chemical Shift Data for this compound:

Note: Values are estimations based on data from structurally related compounds and predictive software. The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and monitoring its synthesis. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the detection of the protonated molecule [M+H]⁺ or its adducts with sodium [M+Na]⁺ or other cations. cas.org

For this compound (C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 208.1 for [M+H]⁺ and/or 230.1 for [M+Na]⁺. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the exact mass, which can confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, providing further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzyl group (loss of 91 Da, C₇H₇⁺) or the benzyloxy group, and fragmentation around the carbamate and epoxide functionalities. This fragmentation data is crucial for distinguishing the target compound from potential isomers or byproducts.

Expected ESI-MS Fragmentation Data for this compound:

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.com For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The retardation factor (Rf) is dependent on the exact solvent system used.

Column Chromatography: For purification on a larger scale, flash column chromatography using silica (B1680970) gel is the standard method. By carefully selecting a solvent system (e.g., a gradient of ethyl acetate in hexane), this compound can be effectively separated from unreacted starting materials and any byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for purity assessment. chemicalbook.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol mixture, is typically employed. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Typical Chromatographic Conditions:

Chiral Analysis for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses a stereocenter at the C2 position of the oxirane ring, it can exist as a pair of enantiomers, (R)- and (S)-Benzyl (oxiran-2-ylmethyl)carbamate. When used in stereoselective synthesis, determining the enantiomeric purity (or enantiomeric excess, e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for resolving a wide range of chiral compounds, including carbamates. mdpi.comyakhak.org For instance, a column like Chiralcel OD-H, which features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been shown to be effective in separating similar chiral molecules. mdpi.com The separation is typically performed under normal-phase conditions, using a mobile phase composed of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol). The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. In some cases, derivatization of the analyte with a chiral or UV-active agent can be performed to facilitate separation or detection. yakhak.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Benzyl (oxiran-2-ylmethyl)carbamate |

| (S)-Benzyl (oxiran-2-ylmethyl)carbamate |

| N-benzylbenzamide |

| Benzyl alcohol |

| Hexane |

| Ethyl acetate |

| Acetonitrile |

| Methanol |

| 2-Propanol |

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing Benzyl (oxiran-2-ylmethyl)carbamate?

Methodological Answer:

Benzyl carbamates are typically synthesized via carbamate formation using activated intermediates. For epoxide-containing derivatives like this compound, a two-step approach is common:

Epoxide Introduction : React glycidyl derivatives (e.g., epichlorohydrin) with amines or alcohols under basic conditions to form the oxiran-2-ylmethyl scaffold.

Carbamate Coupling : Use benzyl chloroformate (Cbz-Cl) or mixed carbonates with a nucleophilic amine/oxygen group. For example, coupling oxiran-2-ylmethylamine with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, followed by neutralization .

Key Considerations : Monitor pH to avoid epoxide ring opening during carbamate formation. Use TLC or HPLC to track reaction progress .

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : H and C NMR to verify epoxide protons (δ 3.1–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 235.24) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Note : Compare data with PubChem entries for analogous carbamates to validate assignments .

Mechanism Exploration: How might the epoxide and carbamate groups influence biological activity?

Methodological Answer:

- Epoxide Reactivity : The strained epoxide ring can alkylate nucleophilic residues (e.g., cysteine thiols) in enzymes, potentially inhibiting targets like proteases or kinases .

- Carbamate Stability : The benzyl carbamate acts as a protective group, enhancing solubility and delaying hydrolysis. Under physiological pH (7.4), gradual carbamate cleavage releases the active amine .

Experimental Design : Test enzyme inhibition assays (e.g., HIV-1 protease) with and without epoxide ring modification to isolate mechanistic contributions .

Advanced Synthesis: How can reaction conditions be optimized to prevent epoxide ring opening during synthesis?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C to minimize thermal epoxide ring opening .

- Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack by protic solvents .

- Acid/Base Selection : Employ mild bases (e.g., NaHCO) instead of strong bases (NaOH) to prevent epoxide degradation. Monitor pH rigorously .

Validation : Use H NMR to confirm retention of epoxide protons post-synthesis .

Data Contradictions: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Variability : Replicate experiments under standardized conditions (e.g., fixed pH, temperature). For example, HIV protease inhibition assays may yield conflicting results due to differences in enzyme source or buffer composition .

- Compound Stability : Test for degradation products (e.g., via HPLC-MS) if bioactivity diminishes over time. Epoxides are prone to hydrolysis in aqueous media .

- Computational Modeling : Perform molecular docking to predict binding affinities and compare with experimental IC values .

Stability Under Experimental Conditions: How does the benzyl carbamate group behave under varying pH and temperature?

Methodological Answer:

Refer to stability data for benzyl carbamates (Table 1):

Computational Modeling: How can in silico tools aid in predicting synthetic pathways or biological targets?

Methodological Answer:

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes. For example, template-based algorithms suggest coupling glycidylamine with benzyl chloroformate as a high-yield step .

- Docking Studies : Tools like AutoDock Vina predict binding to protease active sites. Compare with known inhibitors (e.g., HIV protease) to prioritize targets .

Validation : Cross-reference computational predictions with experimental SAR data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.